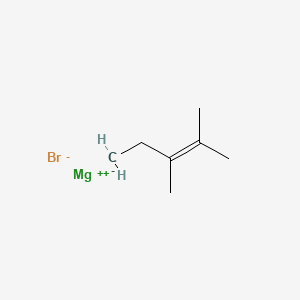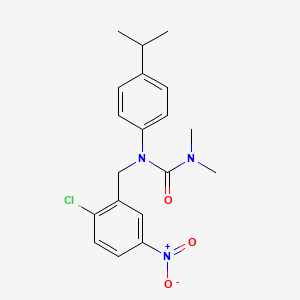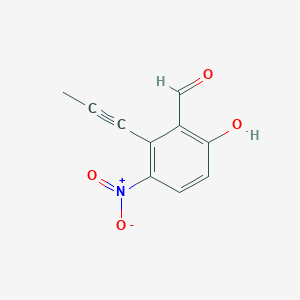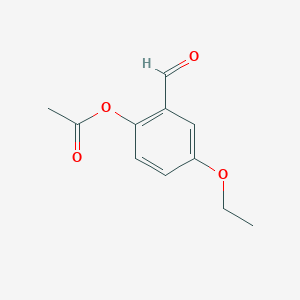
1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one is a chemical compound that belongs to the class of penta-1,4-dien-3-one derivatives. These compounds are known for their extensive biological activities, including antiviral, antibacterial, and anticancer properties. The presence of both phenyl and thiophenyl groups in its structure contributes to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between acetophenone and thiophene-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiophenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits significant antiviral and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Investigated for its anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways:
Antiviral Activity: The compound binds to viral coat proteins, inhibiting the replication and spread of the virus.
Antibacterial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
1-Phenyl-5-(thiophen-3-yl)penta-1,4-dien-3-one can be compared with other similar compounds such as:
1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but lacks the thiophenyl group, which may result in different biological activities.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Contains hydroxyl groups, which can enhance its antioxidant properties.
1,4-Pentadien-3-one derivatives containing a 1,3,4-thiadiazole moiety: Known for their strong antiviral activities against plant viruses.
The presence of the thiophenyl group in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
| 162467-22-3 | |
Formule moléculaire |
C15H12OS |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
1-phenyl-5-thiophen-3-ylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C15H12OS/c16-15(9-7-14-10-11-17-12-14)8-6-13-4-2-1-3-5-13/h1-12H |
Clé InChI |
RGFLQHUMWLPLFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
